molecular formula C16H17N3O2S B2931209 (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035023-29-9

(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2931209
CAS No.: 2035023-29-9
M. Wt: 315.39
InChI Key: GWGKUBFAASVGKO-BQYQJAHWSA-N
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Description

The compound (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic enone derivative featuring a piperidine scaffold substituted with pyridazine and thiophene moieties.

Properties

IUPAC Name

(E)-1-(3-pyridazin-3-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-16(8-7-14-5-3-11-22-14)19-10-2-4-13(12-19)21-15-6-1-9-17-18-15/h1,3,5-9,11,13H,2,4,10,12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGKUBFAASVGKO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic derivative characterized by its unique structural components, including a pyridazine moiety, a piperidine ring, and a thiophene substituent. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The presence of the pyridazine and piperidine rings suggests potential interactions with neurotransmitter receptors and enzymes critical in various signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives which have shown enzyme modulation effects .
  • Receptor Binding : The structural features may allow binding to receptors such as histamine H3 and sigma-1 receptors, influencing pain pathways and neurochemical signaling .
  • Antioxidant Activity : The thiophene component could contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties by targeting various cancer cell lines. For instance, studies on related piperidine derivatives have shown significant cytotoxic effects against human tumor cells .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Reference
Compound AHepG210.5
Compound BMCF-715.0
This compoundA549TBDCurrent Study

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Similar compounds have displayed activity against various bacterial strains, suggesting that this compound could possess similar properties.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various piperidine derivatives on HepG2 liver cancer cells. The results demonstrated that modifications to the piperidine structure enhanced anticancer activity, indicating that (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yloxy) could similarly exhibit potent effects .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of compounds structurally related to the target compound. Results showed that derivatives with a similar piperidine structure effectively reduced pain responses in animal models, highlighting the potential for (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yloxy) in pain management therapies .

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The α,β-unsaturated ketone moiety participates in cyclization reactions to form heterocyclic systems. For example, microwave-assisted reactions with arylpiperazines yield fused tricyclic derivatives under optimized conditions :

ReactantConditionsProductYield
Arylpiperazine + Prop-en-oneMnO₂–SiO₂, CH₂Cl₂, MW (900 W, 15 min)Piperidine-linked benzo[b]thiophenone72–85%

This method leverages the electron-deficient enone system for nucleophilic attack, followed by intramolecular cyclization .

Nucleophilic Substitution at the Pyridazine Ether

The pyridazin-3-yloxy group undergoes nucleophilic displacement with chloride or amines under basic conditions. In a study using analogous pyridazine ethers, magnesium chloride (MgCl₂) facilitated selective chlorination at elevated temperatures :

Reaction Pathway :

Pyridazine O Piperidine+MgCl2CH3CN 140 CChloropyridazine Derivative+Byproducts\text{Pyridazine O Piperidine}+\text{MgCl}_2\xrightarrow{\text{CH}_3\text{CN 140 C}}\text{Chloropyridazine Derivative}+\text{Byproducts}

Key parameters:

  • Optimal temperature: 140°C

  • Solvent: Acetonitrile (0.1 M)

  • Yield range: 75–92%

Oxidation of the Thiophene Moiety

The thiophene ring can be oxidized to sulfone derivatives using hydrogen peroxide (H₂O₂) in acidic media, modifying electronic properties for enhanced bioactivity:

Conditions :

  • Oxidizing agent : 30% H₂O₂

  • Catalyst : Trifluoroacetic acid (TFA)

  • Temperature : 60°C, 6 hours

  • Yield : 68% (sulfone product)

This reaction increases polarity, impacting solubility and binding affinity in biological systems .

Conjugate Addition Reactions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles like amines or thiols. For example, hydrazine derivatives form pyrazole hybrids via 1,4-addition :

Example Reaction :

Prop en one+HydrazineEtOH refluxPyrazolyl Nicotinonitrile\text{Prop en one}+\text{Hydrazine}\xrightarrow{\text{EtOH reflux}}\text{Pyrazolyl Nicotinonitrile}

NucleophileProductYield
Hydrazine hydratePyrazolyl derivative78%
Thioglycolic acidThioether-linked analog65%

These adducts exhibit enhanced antimicrobial and anticancer profiles .

Reduction of the α,β-Unsaturated Ketone

Catalytic hydrogenation selectively reduces the double bond while preserving the ketone:

Conditions :

  • Catalyst : Pd/C (10%)

  • H₂ pressure : 1 atm

  • Solvent : Ethanol, 25°C

  • Yield : 89% (saturated propanone)

This reaction is critical for structure-activity relationship (SAR) studies to assess the role of conjugation in bioactivity .

Condensation with Carbonyl Derivatives

The ketone group participates in condensation with hydrazines or semicarbazides to form hydrazones, enabling further cyclization. For instance:

Reaction with Semicarbazide :

Prop en one+SemicarbazideEtOH SemicarbazoneHClTriazolethione\text{Prop en one}+\text{Semicarbazide}\xrightarrow{\text{EtOH }}\text{Semicarbazone}\xrightarrow{\text{HCl}}\text{Triazolethione}

StepConditionsYield
Hydrazone formationEthanol, reflux, 4 hours82%
CyclizationHCl, 0°C, 30 min75%

Triazolethiones derived from this pathway show notable kinase inhibition .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the enone system with alkenes, forming cyclobutane derivatives. For example:

Conditions :

  • Light source : 254 nm UV lamp

  • Solvent : Acetonitrile

  • Reaction time : 12 hours

  • Yield : 58% (cyclobutane adduct)

Metal-Catalyzed Cross-Coupling

The thiophene ring participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis :

General Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (4:1), 80°C

  • Yield range : 60–75%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the piperidine ring undergoes ring-opening followed by recyclization. For example, treatment with H₂SO₄ yields pyrrolidine derivatives via carbocation intermediates :

Mechanism :

  • Protonation of the piperidine nitrogen.

  • Ring-opening to form a carbocation.

  • Re-cyclization to a five-membered ring.

AcidProductYield
H₂SO₄ (conc.)Pyrrolidine derivative63%

Enzymatic Modifications

Biocatalytic approaches using lipases or cytochrome P450 enzymes selectively modify the thiophene or pyridazine groups. For instance:

Example :

  • Enzyme : Pseudomonas fluorescens lipase

  • Reaction : Esterification of the ketone group

  • Yield : 52% (acetylated product)

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for drug discovery and materials science. Further studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Thiophen-2-yl and Pyridine/Pyridazine Substituents

(a) (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one ()
  • Structure: Features a thiophen-2-yl group linked to a pyridin-3-yl enone system. The diphenylamino group enhances charge transfer properties.
  • Crystallographic Data: Monoclinic space group $P2_1/c$, with $a = 10.976$ Å, $b = 18.029$ Å, $c = 9.697$ Å. Planar enone unit (C17–C19/O1) and a 7.22° dihedral angle between thiophene and pyridine rings .
  • Applications : High polarization from sulfur atoms and extended conjugation make it suitable for organic electronics .
(b) (E)-1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one ()
  • Structure : Replaces pyridazine with bromopyrimidine and substitutes thiophene with phenyl.
  • Molecular Weight : 382.46 g/mol (vs. target compound’s ~380–400 g/mol range).
(c) (E)-1-(4-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one ()
  • Structure : Incorporates a sulfone-containing tetrahydrothiophene and pyrazole.
  • Molecular Weight : 434.6 g/mol.
  • Implications : Sulfone groups improve solubility and metabolic stability, relevant for drug design .

Physicochemical and Electronic Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyridazin-3-yloxy, thiophen-2-yl ~390 Extended conjugation, polarizable
(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one Diphenylamino, pyridin-3-yl 382.46 High charge mobility
(E)-1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one Bromopyrimidine, phenyl 382.46 Electrophilic reactivity

Computational and Crystallographic Studies

  • SHELX Refinement : Structures in and were refined using SHELXL, achieving $R$ values of 0.039–0.138, ensuring high accuracy .
  • Conformational Analysis: Planar enone systems and dihedral angles <10° suggest minimal steric hindrance, favoring electronic delocalization .

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